molecular formula C12H16O4 B025239 2-Hydroxy-1-(4-(2-hydroxyethoxy)phenyl)-2-methylpropan-1-one CAS No. 106797-53-9

2-Hydroxy-1-(4-(2-hydroxyethoxy)phenyl)-2-methylpropan-1-one

Cat. No. B025239
M. Wt: 224.25 g/mol
InChI Key: GJKGAPPUXSSCFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-Hydroxy-1-(4-(2-hydroxyethoxy)phenyl)-2-methylpropan-1-one often involves complex reactions where multiple substituents are introduced to achieve the desired functional groups. For example, a study demonstrated the synthesis of 1-aryl-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamides, showcasing the intricate steps required to synthesize compounds with multiple hydroxy groups and specific structural frameworks (Shen et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-Hydroxy-1-(4-(2-hydroxyethoxy)phenyl)-2-methylpropan-1-one is often characterized using various analytical techniques, including NMR, IR, MS spectra, and X-ray diffraction crystallography. These techniques provide insights into the molecular conformation and interactions, such as hydrogen bonding, which stabilizes the molecule's structure (Shen et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving hydroxy and methoxy groups are pivotal in synthesizing and modifying compounds similar to 2-Hydroxy-1-(4-(2-hydroxyethoxy)phenyl)-2-methylpropan-1-one. For instance, the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides leads to multiple arylation via C-C and C-H bond cleavages, demonstrating the reactivity of hydroxy-functionalized compounds under specific conditions (Wakui et al., 2004).

Scientific Research Applications

Photoinitiator Decomposition and Radical Addition

Vacek et al. (1999) studied the decomposition of the photoinitiator 1-[4-(2-hydroxyethoxy)phenyl]-2-hydroxy-2-methylpropan-1-one, known as IC 2959. They explored its radical generation and addition to acrylate using time-resolved laser photolysis and Fourier transform electron paramagnetic resonance, highlighting its role in radical precursor processes and its faster radical addition compared to benzoyl radicals (Vacek et al., 1999).

Polymerization and Environmental Applications

Zhou et al. (2022) synthesized a difunctional photoinitiator based on 2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methylpropanone and itaconic acid. This study focused on its photopolymerization behavior and potential for environmentally friendly applications like food and medical packaging, highlighting its strong UV absorption and relative migration less than commercial photoinitiators (Zhou et al., 2022).

Analytical and Atmospheric Chemistry

Spaulding et al. (2002) investigated the role of 2-hydroxy-2-methylpropanal in atmospheric chemistry. They provided evidence of its generation through hydroxyl radical reactions with biogenic hydrocarbons, using techniques like ion-trap mass spectrometry and derivatization methods. This research is significant for understanding the compound's impact on tropospheric ozone and secondary organic aerosol formation (Spaulding et al., 2002).

UV-Curable Materials

Wang De-ning (2004) researched the curing rate of ultraviolet curable water-borne polyurethane-acrylate using various photoinitiators, including 1-[4-(2-hydroxyethoxy)-phenyl]-2-hydroxy-2-methyl-1-propane-1-one. The study provided insights into the suitability of these photoinitiators at different temperatures and their impact on the properties of cured films (Wang De-ning, 2004).

Safety And Hazards

The safety data sheet indicates that 2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone is classified under Aquatic Chronic 2 according to the GHS classification . The precautionary statements include P273, P391, and P501 .

Future Directions

2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone has potential applications in various industrial fields due to its properties as a photoinitiator . It can be used in water-based photocuring systems , UV-curable powder coatings , and the synthesis of polyacrylamide-grafted chitosan nanoparticles and hydrophobic polyurethane sponge .

properties

IUPAC Name

2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-12(2,15)11(14)9-3-5-10(6-4-9)16-8-7-13/h3-6,13,15H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKGAPPUXSSCFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C1=CC=C(C=C1)OCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044777
Record name 2-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methylpropan-1-one
Source EPA DSSTox
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Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-1-(4-(2-hydroxyethoxy)phenyl)-2-methylpropan-1-one

CAS RN

106797-53-9
Record name 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106797-53-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Darocur 2959
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanone, 2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-
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Record name 2-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methylpropan-1-one
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Record name 2-hydroxy-4'-hydroxyethoxy-2-methylpropiophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.447
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Record name 1-Propanone, 2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl
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Synthesis routes and methods

Procedure details

336 g (3.2 mol) of isobutyryl chloride are added dropwise over the course of 40 minutes while stirring to 880 g. (8.8 mol) of anhydrous aluminium chloride in 480 ml of dichloromethane at -5 to 0° C. 540 g. (3.0 mol) of 2-phenoxyethyl acetate are then added dropwise over the course of 2 hours at the same temperature. The reaction mixture is stirred for a further 2 hours at the stated temperature and then poured into a mixture of 1.8 l of concentrated hydrochloric acid and 5 kg of ice. The organic phase is separated off and the aqueous layer is extracted with dichloromethane. The combined organic phases are washed with water, dried and evaporated, and the residue is distilled in vacuo. 740 g. of 4-(2-acetoxyethoxy)phenyl-2-propyl ketone of boiling point 145-152° C./0.3-0.5 torr are obtained. b) 205 g. (1.0 mol) of 4-(2-acetoxyethoxy)phenyl 2-propyl ketone are dissolved in 200 ml of glacial acetic acid, and 192 g. (1.2 mol) of bromine are added over the course of 2 hours with stirring at 25° C. The mixture is then stirred for about a further 10 hours and then poured into 3 L of ice water. The product is extracted with ethyl acetate. The combined extracts are dried, and 365 g. of a viscous oil are obtained by evaporation. This oil is dissolved in 1 L of ethanol, and 380 g. of 32% strength sodium hydroxide solution are added over the course of 20 minutes with stirring at 25° C. The mixture is stirred for a further 10 minutes and the ethanol is then removed. The oily residue is transferred into 3 l of ice water, and this mixture is extracted repeatedly with a total of 1.5 l of ethyl acetate. After drying, filtering and evaporating the solution, 250 g. of an oily crude product are isolated. Through recrystallization from acetone/petroleum ether and/or chromatographic purification, 145 g of 4-(2-hydroxyethoxy)phenyl 2-hydroxy-2-propyl ketone are obtained in the form of a colourless solid of melting point 88°-90° C.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.2 mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
3 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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